An In-depth Technical Guide to Propylene Glycol Isoceteth-3 Acetate: Chemical Structure and Synthesis
An In-depth Technical Guide to Propylene Glycol Isoceteth-3 Acetate: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical structure, synthesis, and known properties of Propylene (B89431) Glycol Isoceteth-3 Acetate (B1210297). This compound is primarily utilized in the cosmetics and personal care industry as a skin-conditioning agent, emollient, and emulsifier.[1][2][3]
Chemical Structure and Identification
Propylene Glycol Isoceteth-3 Acetate is a synthetic compound whose name describes its constituent chemical blocks. It is formally defined as the acetic acid ester of an ether formed from propylene glycol and an ethoxylated derivative of isocetyl alcohol.[4][5]
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Isocetyl Alcohol: A branched-chain, 16-carbon fatty alcohol (C16H34O). It provides the primary lipophilic character to the molecule.
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Isoceteth-3: This signifies that the isocetyl alcohol has been reacted with an average of three units of ethylene (B1197577) oxide in a process called ethoxylation. This polyoxyethylene chain introduces hydrophilicity.[6]
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Propylene Glycol: A diol (three-carbon alcohol with two hydroxyl groups) that acts as a linker and contributes to the compound's solvent and humectant properties.
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Acetate: An acetyl group (CH₃CO-) attached via an ester linkage, typically to one of the hydroxyl groups of the propylene glycol moiety. This terminates the chain and modifies the compound's polarity and feel on the skin.
The resulting structure is a complex ether-ester, which gives it unique properties as an emulsifier and emollient. Due to the nature of its synthesis, particularly the ethoxylation step, commercial Propylene Glycol Isoceteth-3 Acetate is a mixture of molecules with varying ethylene oxide chain lengths, averaging around three units.
A representative structure can be depicted as:
CH₃(CH₂)₁₄CH₂-O-(CH₂CH₂O)₃-CH₂CH(CH₃)-O-C(O)CH₃ (Note: The isocetyl group is a branched C16 chain; a linear cetyl group is shown for simplicity.)
Physicochemical and Quantitative Data
Detailed physicochemical data for Propylene Glycol Isoceteth-3 Acetate is not widely published in scientific literature, primarily being found in technical data sheets from chemical suppliers. The available information is summarized below.
| Property | Data | Reference(s) |
| Chemical Name | Propylene Glycol Isoceteth-3 Acetate | [6][7] |
| INCI Name | PROPYLENE GLYCOL ISOCETETH-3 ACETATE | [7] |
| CAS Number | 93385-13-8 | [7] |
| Definition | Acetic acid ester of the ether of propylene glycol and isoceteth-3 | [4][5] |
| Physical Form | Clear, white, or pale yellow liquid | [2][3] |
| Primary Functions | Skin-Conditioning Agent, Emollient, Emulsifier | [2][3][6] |
| Typical Usage Level | 8-15% (when used as an emulsifier) | [2] |
Synthesis Pathway
The synthesis of Propylene Glycol Isoceteth-3 Acetate is a multi-step process. While specific industrial protocols are proprietary, a representative synthesis can be outlined based on fundamental organic chemistry principles. The process involves three main stages: ethoxylation, propoxylation (etherification), and acetylation (esterification).
Experimental Protocols (Representative)
The following sections describe generalized methodologies for each key synthesis step.
Step 1: Ethoxylation of Isocetyl Alcohol to form Isoceteth-3
This reaction involves the addition of ethylene oxide to the hydroxyl group of isocetyl alcohol. It is typically performed under catalytic conditions.
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Objective: To produce Isoceteth-3, the polyethylene (B3416737) glycol ether of isocetyl alcohol.
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Reactants: Isocetyl alcohol, Ethylene Oxide.
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Catalyst: An alkali catalyst such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) is commonly used.
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General Protocol:
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Isocetyl alcohol is charged into a high-pressure reactor equipped with stirring and temperature control.
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The reactor is purged with an inert gas (e.g., nitrogen) to remove oxygen.
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The catalyst (e.g., KOH) is added, and the mixture is heated (typically 120-160°C) under vacuum to remove any water.
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Ethylene oxide is introduced into the reactor at a controlled rate, maintaining the reaction temperature and pressure. The reaction is highly exothermic and requires careful monitoring.
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An average of three molar equivalents of ethylene oxide is added per mole of alcohol.
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After the reaction is complete, the catalyst is neutralized with an acid (e.g., acetic or phosphoric acid) and subsequently removed by filtration.
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Purification: The resulting product, Isoceteth-3, is typically used directly in the next step without extensive purification.
Step 2: Etherification with Propylene Glycol
This step involves forming an ether linkage between the Isoceteth-3 intermediate and propylene glycol. This is often achieved via a Williamson ether synthesis-type reaction.
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Objective: To couple Isoceteth-3 with propylene glycol to form Propylene Glycol Isoceteth-3 Ether.
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Reactants: Isoceteth-3, Propylene Glycol.
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Catalyst/Reagents: A strong base (e.g., sodium hydride or sodium hydroxide) is used to deprotonate one of the hydroxyl groups, followed by reaction with a propylene-containing electrophile, or more commonly, an acid-catalyzed condensation at high temperature.
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General Protocol (Acid Catalysis):
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Isoceteth-3 and an excess of propylene glycol are added to a reaction vessel equipped with a stirrer, thermometer, and a distillation setup (e.g., Dean-Stark trap) to remove water.
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An acid catalyst (e.g., p-toluenesulfonic acid) is added.
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The mixture is heated to a temperature sufficient to drive the condensation reaction and remove the water byproduct (typically 100-150°C).
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The reaction is monitored until the theoretical amount of water is collected.
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Upon completion, the reaction mixture is cooled, and the acid catalyst is neutralized with a base.
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Purification: The excess propylene glycol is removed under vacuum distillation. The resulting crude Propylene Glycol Isoceteth-3 Ether may be washed to remove salts before proceeding.
Step 3: Acetylation to Yield Propylene Glycol Isoceteth-3 Acetate
The final step is an esterification reaction that attaches an acetyl group to a free hydroxyl group on the propylene glycol moiety of the intermediate.
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Objective: To form the final acetate ester product.
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Reactants: Propylene Glycol Isoceteth-3 Ether, Acetic Anhydride or Acetic Acid.
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Catalyst: If using acetic acid, a strong acid catalyst (e.g., sulfuric acid) is often employed (Fischer esterification). When using the more reactive acetic anhydride, a base catalyst (e.g., pyridine) or no catalyst may be sufficient.
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General Protocol (Using Acetic Anhydride):
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Propylene Glycol Isoceteth-3 Ether is dissolved in a suitable aprotic solvent in a reaction flask.
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A slight molar excess of acetic anhydride is added, often along with a catalytic amount of a base like pyridine (B92270) or DMAP (4-dimethylaminopyridine).
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The mixture is stirred at a moderately elevated temperature (e.g., 60-100°C) for several hours until the reaction is complete (monitored by techniques like TLC or GC).
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The reaction mixture is cooled and then quenched, typically by adding water or a bicarbonate solution to hydrolyze excess acetic anhydride and neutralize any acid byproducts.
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Purification: The product is extracted into an organic solvent, washed sequentially with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the final product, Propylene Glycol Isoceteth-3 Acetate.
Safety and Regulatory Considerations
Propylene Glycol Isoceteth-3 Acetate is generally considered safe for use in cosmetic products at typical concentrations.[1] However, as with all ethoxylated compounds, there is a potential for contamination with trace amounts of ethylene oxide and 1,4-dioxane, which are known carcinogens.[4] Manufacturers take steps to minimize these impurities during the synthesis and purification processes. From a toxicological standpoint, glycol ethers as a class can have varied effects, but the P-series (propylene-based), such as this compound, are generally considered to have lower toxicity than the E-series (ethylene-based).[8][9]
Disclaimer: The experimental protocols described herein are representative and generalized. They are intended for informational purposes for a scientific audience and are not a substitute for a validated, process-specific, and safety-tested manufacturing protocol.
References
- 1. CN102532519B - Preparation method of polyethylene glycol fatty acid ester - Google Patents [patents.google.com]
- 2. CN101979426A - Olefin Addition Synthesis Method of Fatty Alcohol (Alkylphenol) Polyoxyethylene Ether Sulfonate - Google Patents [patents.google.com]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. ewg.org [ewg.org]
- 5. researchgate.net [researchgate.net]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. specialchem.com [specialchem.com]
- 8. Propylene Glycol Ethers and Their Acetates (91-103) | NIOSH | CDC [cdc.gov]
- 9. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
